molecular formula C12H19BrO3Si B8273553 (4-Bromophenyl)triethoxysilane

(4-Bromophenyl)triethoxysilane

Cat. No. B8273553
M. Wt: 319.27 g/mol
InChI Key: WHMATEBAHVQEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)triethoxysilane is a useful research compound. Its molecular formula is C12H19BrO3Si and its molecular weight is 319.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H19BrO3Si

Molecular Weight

319.27 g/mol

IUPAC Name

(4-bromophenyl)-triethoxysilane

InChI

InChI=1S/C12H19BrO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3

InChI Key

WHMATEBAHVQEPZ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)Br)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Firstly, a mixture of 4-iodo-bromobenzene (2.60 g, 9.19 mmol), t-butylammoniumiodido (3.39 g, 9.18 mmol) and [Rh(cod) (CH3CN)2] (105 mg, 0.277 mmol) was added with DMF (26 mL) and triethylamine (2.56 mL, 18.4 mmol). Triethoxysilane (1.87 mL, 10.1 mmol) was added dropwise to the resultant mixture at 0° C., and then the mixture thus newly produced was stirred under a nitrogen atmosphere at 80° C. for 1 hour to obtain a reaction mixture. Subsequently, the solvent in the reaction mixture was distilled away with a vacuum pump, and then the resultant mixture was subjected to a celite filtration process with ether and a concentration process under a nitrogen atmosphere to obtain a crude product. The obtained crude product was purified with a Kugelrohr distillation apparatus to obtain 4-bromo-triethoxysilylbenzene (2.38 g, 81% yield).
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh(cod) (CH3CN)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[Rh(cod)(MeCN)2]BF4 (22.0 mg, 0.0600 mmol, 0.0300 equiv) and 1-bromo-4-iodobenzene (563 mg, 2.00 mmol, 1.00 equiv) were charged in 20 mL vial capped with a rubber septum. The vial was evacuated and backfilled with nitrogen. To this vial, DMF (8 mL), triethylamine (0.830 mL, 6.00 mmol, 3.00 equiv) and triethoxysilane (0.730 mL, 4.00 mmol, 2.00 equiv) were added. The reaction mixture was stirred at 80° C. for 2 h, then cooled to 23° C. The mixture was diluted with ether (100 mL) and washed three times with water (3×40 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by Kugelrohr distillation to give 508 mg of the title compound as a colorless oil (80% yield). Rf=0.63 (hexanes). NMR Spectroscopy: 1H NMR (500 MHz, CDCl3, 23° C., δ): 7.53−7.52 (m, 4H), 3.85 (q, J=7.0 Hz, 6H), 1.24 (t, J=7.0 Hz, 9H). 13C NMR (125 MHz, CDCl3, 23° C., δ): 136.34, 131.04, 129.86, 125.33, 58.77, 18.16.
[Compound]
Name
[Rh(cod)(MeCN)2]BF4
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
563 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

Freshly activated magnesium (8.5 g, 0.35 mol) was slowly added over a period of four hours to a solution of 1,4-dibromobenzene (80 g, 0.34 mol) in 200 mL of diethylether, keeping the temperature below 30° C. The reaction mixture was stirred for 8 h and then slowly added to a mixture of tetraethoxysilane (100 mL, 0.44 mol) in Et2O (50 mL). The mixture was stirred for 12 h, and unreacted tetraethoxysilane and diethylether were removed in vacuum. The remaining liquid was fractionally distilled through a Vigreux column under reduced pressure to provide 4-bromophenyltriethoxysilane as a clear oil (37 g, 37%, bp 80–90° C. at 250 μHg). 1HNMR(400 MHz, CDCl3): δ 7.56 (4H, dd), 3.89 (6H, q), 1.27 (9H, t). 13CNMR (100 MHz, CDCl3): δ 136.4, 131.1, 58.8, 18.2. GC-MS: 318 (M+).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.